molecular formula C11H8Cl2N2O2 B5708288 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole

1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole

Cat. No. B5708288
M. Wt: 271.10 g/mol
InChI Key: TVUVIAXFDCQSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. It may also act as an inhibitor of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole has several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have insecticidal and herbicidal properties. Additionally, it has been investigated for its potential anticancer and antitumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole is its potential use in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. It also has insecticidal and herbicidal properties, which make it a potential candidate for the development of new pesticides. However, there are some limitations to its use in lab experiments. It may have toxic effects on certain organisms, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole. One potential direction is the development of new drugs based on its anti-inflammatory, analgesic, and antipyretic properties. Another potential direction is the development of new pesticides based on its insecticidal and herbicidal properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxic effects. Overall, 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole has shown promising results in scientific research and has the potential to be a valuable tool in various fields.

Synthesis Methods

There are several methods available for the synthesis of 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole. One of the most common methods involves the reaction of 2,4-dichlorophenacyl chloride with hydrazine hydrate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound. Other methods include the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate followed by cyclization and acetylation.

Scientific Research Applications

1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an insecticide and herbicide. Additionally, it has been investigated for its anticancer and antitumor properties.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-2-3-10(9(13)6-8)17-7-11(16)15-5-1-4-14-15/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUVIAXFDCQSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone

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